Methyl 4-amino-2,5-dimethylbenzoate
Overview
Description
Methyl 4-amino-2,5-dimethylbenzoate is an organic compound with the molecular formula C10H13NO2. It is a derivative of benzoic acid, characterized by the presence of an amino group at the 4-position and two methyl groups at the 2- and 5-positions. This compound is often used in various chemical syntheses and research applications due to its unique structural properties.
Mechanism of Action
The pharmacokinetics of Methyl 4-amino-2,5-dimethylbenzoate would depend on various factors, including its absorption, distribution, metabolism, and excretion (ADME). Based on its physicochemical properties, it is predicted to have high gastrointestinal absorption and is able to permeate the blood-brain barrier . .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a high gastrointestinal absorption and is BBB permeant . It is not a substrate for P-glycoprotein, a protein that pumps foreign substances out of cells . It is also known to inhibit CYP1A2, an enzyme involved in drug metabolism .
Cellular Effects
Given its high gastrointestinal absorption and BBB permeability , it is likely that the compound can enter cells and potentially interact with various cellular components.
Molecular Mechanism
Its inhibition of CYP1A2 suggests that it may interact with this enzyme and potentially alter its function .
Temporal Effects in Laboratory Settings
The compound is known to be stable at room temperature .
Metabolic Pathways
Its inhibition of CYP1A2 suggests that it may play a role in drug metabolism pathways .
Transport and Distribution
Its high gastrointestinal absorption and BBB permeability suggest that it can be distributed throughout the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-amino-2,5-dimethylbenzoate can be synthesized through several methods. One common approach involves the esterification of 4-amino-2,5-dimethylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-2,5-dimethylbenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be performed using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Methyl 4-amino-2,5-dimethylbenzyl alcohol.
Substitution: Halogenated derivatives such as methyl 4-amino-2,5-dimethyl-3-chlorobenzoate.
Scientific Research Applications
Methyl 4-amino-2,5-dimethylbenzoate is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-2,6-dimethylbenzoate
- Methyl 4-amino-2,3-dimethylbenzoate
- Methyl 4-amino-3,5-dimethylbenzoate
Uniqueness
Methyl 4-amino-2,5-dimethylbenzoate is unique due to the specific positioning of its amino and methyl groups, which confer distinct chemical reactivity and biological activity compared to its isomers. This unique structure allows for selective interactions in chemical syntheses and biological systems, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
methyl 4-amino-2,5-dimethylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-6-5-9(11)7(2)4-8(6)10(12)13-3/h4-5H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKXKISPMWOIKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40297836 | |
Record name | methyl 4-amino-2,5-dimethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40297836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21339-74-2 | |
Record name | 21339-74-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118434 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 4-amino-2,5-dimethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40297836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL 4-AMINO-2,5-DIMETHYLBENZOATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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